molecular formula C4H8Cl2O B1583527 1,4-Dichloro-2-butanol CAS No. 2419-74-1

1,4-Dichloro-2-butanol

Cat. No. B1583527
CAS RN: 2419-74-1
M. Wt: 143.01 g/mol
InChI Key: CKNNDWZSFAPUJS-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-butanol is a chemical compound with the formula C4H8Cl2O . It is a colorless liquid with a chlorine-like odor . It is primarily used as an intermediate in the production of other chemicals . It is also known for its use in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular formula of 1,4-Dichloro-2-butanol is C4H8Cl2O . The average mass is 143.012 Da and the monoisotopic mass is 141.995224 Da .


Physical And Chemical Properties Analysis

1,4-Dichloro-2-butanol has a density of 1.2±0.1 g/cm3 . Its boiling point is 227.7±20.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 54.0±6.0 kJ/mol . The flash point is 103.7±15.8 °C . The index of refraction is 1.464 .

Scientific Research Applications

1. Butanol Production and Use

1,4-Dichloro-2-butanol is closely related to butanol, an aliphatic alcohol with diverse applications. Butanol serves as an intermediate in chemical synthesis and as a solvent in various industries. It's also considered a potential fuel or fuel additive. Fermentative butanol production, an area of active research, utilizes biological processes involving clostridia. The renewed interest in butanol production is driven by the demand for renewable resources and advancements in biotechnology, such as omics, systems biology, metabolic engineering, and process development (Lee et al., 2008).

2. Chemical Synthesis

1,4-Dichloro-2-butanol acts as an important intermediate in several fields, including medicine, pesticides, aromatics, and polymer materials. Its synthesis involves reacting 2-butyne-1,4-diol with thionyl dichloride, leading to its various applications in these fields (Ni Xian et al., 2011).

3. Combustion and Fuel Research

Research on the combustion of butanol isomers, including 1,4-Dichloro-2-butanol, is significant for bio-derived fuel applications. A comprehensive chemical kinetic model for the oxidation of butanol isomers reveals their unique combustion properties, which are critical for their potential use as biofuels or fuel additives (Sarathy et al., 2012).

4. Solvatochromism in Solvent Mixtures

The solvatochromic behavior of compounds in mixtures involving butanol isomers, including 1,4-Dichloro-2-butanol, is studied to understand solvent polarity effects. This research has implications for various applications in physical organic chemistry (Tada et al., 2000).

5. Environmental Remediation

Studies on the biodegradation of contaminants like 1,4-dioxane in the presence of butanol isomers, including 1,4-Dichloro-2-butanol, contribute to environmental remediation efforts. The use of degradative bacteria for the breakdown of such contaminants in groundwater highlights the environmental applications of 1,4-Dichloro-2-butanol related compounds (Hand et al., 2015).

6. Kinetic Modeling in Combustion

Kinetic modeling studies of the oxidation of butanol isomers, including 1,4-Dichloro-2-butanol, provide insights into their consumption and reaction pathways. This research is crucial for developing alternative fuels and understanding their environmental impact (Moss et al., 2008).

Safety And Hazards

1,4-Dichloro-2-butanol is harmful if swallowed or in contact with skin . It is fatal if inhaled . It causes skin irritation and serious eye irritation . It may cause cancer .

properties

IUPAC Name

1,4-dichlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNNDWZSFAPUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947007
Record name 1,4-Dichlorobutan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-butanol

CAS RN

2419-74-1
Record name 1,4-Dichloro-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-74-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichlorobutan-2-ol
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Record name 1,4-dichlorobutan-2-ol
Source European Chemicals Agency (ECHA)
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Record name 1,4-DICHLORO-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GJ Divis - 1968 - search.proquest.com
69-8995 DIVIS, Gregory Joseph, 1940- THE ALKYLATION OF AROMATIC HYDROCARBON RADICAL ANIONS. Washington University, Ph.D., 1968 C Page 1 This dissertation has …
Number of citations: 2 search.proquest.com
TS Kim, T Hirao, I Ikeda - Journal of the American Oil Chemists' …, 1996 - Wiley Online Library
A novelbis‐quaternary ammonium salt was prepared conveniently and almost quantitatively fromN,N‐dimethyldodecylamine, its hydrochloride, and epichlorohydrin. Reaction ofN,N‐…
Number of citations: 105 aocs.onlinelibrary.wiley.com
DA Walsh, YH Chen, JB Green, JC Nolan… - Journal of medicinal …, 1990 - ACS Publications
A series of l-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives were prepared and evaluated for antiallergy activity in the passive foot anaphylaxis (PFA) assay in rats. Twenty-seven …
Number of citations: 10 pubs.acs.org
TS Kim, T Kida, Y Nakatsuji, T Hirao, I Ikeda - Journal of the American Oil …, 1996 - Springer
A series ofbis-quaternary ammonium salts was easily prepared by the reaction of a long-chaintert-alkylamine with epichlorohydrin, and their surface-active properties were measured. …
Number of citations: 181 link.springer.com
S Sayama, T Onami - Synlett, 2004 - thieme-connect.com
The oxidation of alcohols was carried out with phenyltrimethylammonium tribromide in the presence of a catalytic amount of SbBr 3 or CuBr 2. 1, 2-Diols, such as hydrobenzoin, were …
Number of citations: 11 www.thieme-connect.com
C Qin, L Huang, Q Lv, S Nie, S Yao - BioResources, 2019 - jtatm.textiles.ncsu.edu
Enzymatic/mild acidolysis lignin was extracted from both unbleached and bleached eucalyptus pulp, and the difference in lignin structures was analyzed by nuclear magnetic resonance …
Number of citations: 3 jtatm.textiles.ncsu.edu
BM Matthew, C Anastasio - Journal of Chromatography A, 2000 - Elsevier
We have developed an analytical method for the detection of halogenated alcohols in water with particular focus on 3-chloro-1,2-propanediol and 3-bromo-1,2-propanediol. In this …
Number of citations: 35 www.sciencedirect.com
J Swidinsky, J Kervenski, BB Brown - Journal of Pharmaceutical Sciences, 1967 - Elsevier
A series of 1-alkyl-3-cyanopyrrolidines was prepared by the reaction of 1-alkyl-3-chloropyrrolidines with sodium cyanide in dimethylsulfoxide. One of these compounds, 1-methyl-3-…
Number of citations: 4 www.sciencedirect.com
K Okuma, Y Kamahori, K Tsubakihara… - The Journal of …, 2002 - ACS Publications
The reaction of δ-halo-γ-oxide ylide, prepared from methylenetriphenylphosphorane and epichlorohydrin, with aldehydes afforded alkylidenecyclobutanols in moderate yields. The …
Number of citations: 14 pubs.acs.org
T Allmendinger, D Bixel, A Clarke… - … Process Research & …, 2012 - ACS Publications
The original synthesis of glycopyrrolate (NVA237) was revised and shortened into an essentially one-pot process. Without isolating the intermediates, their purification became obsolete, …
Number of citations: 15 pubs.acs.org

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